O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride
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Overview
Description
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride is a specialized chemical compound with a unique molecular structure. It is a derivative of piperazine and is identified by the CAS number 1262682-23-4 . This compound is valuable for researchers and scientists across various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride typically involves the reaction of 2-(4-methylpiperazin-1-yl)ethanamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of various functional groups.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This activity is crucial in various biochemical pathways and synthetic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperazin-1-yl)ethanamine: A precursor in the synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride.
3-(4-methylpiperazin-1-yl)propanoic acid: Another piperazine derivative with different functional groups.
Hydroxylamine-O-sulfonic acid: A related hydroxylamine compound used in similar reactions.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and functionality. Its ability to act as an electrophilic aminating agent sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C7H18ClN3O |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
O-[2-(4-methylpiperazin-1-yl)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H17N3O.ClH/c1-9-2-4-10(5-3-9)6-7-11-8;/h2-8H2,1H3;1H |
InChI Key |
ZRZCOSFSOQNOBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCON.Cl |
Origin of Product |
United States |
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